molecular formula C6H14O2 B1427841 1-Methoxy-3-methylbutan-2-ol CAS No. 760211-13-0

1-Methoxy-3-methylbutan-2-ol

Cat. No.: B1427841
CAS No.: 760211-13-0
M. Wt: 118.17 g/mol
InChI Key: XFYWHZOKFISCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-methylbutan-2-ol, with the CAS registry number 760211-13-0, is an organic compound with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol . Its structure features both ether and alcohol functional groups, making it a potential versatile intermediate or solvent in organic synthesis and chemical research. This compound is offered as a chemical building block and is intended for research purposes exclusively . Suppliers indicate that it requires safe handling and should be stored sealed in a dry environment at 2-8°C . According to safety information, this compound is classified as flammable and carries the GHS signal word "Danger" with the hazard statement H225 for highly flammable liquid and vapor . Researchers are advised to consult the relevant safety data sheet for comprehensive handling and hazard information. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(7)4-8-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYWHZOKFISCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760211-13-0
Record name 1-methoxy-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Note & Protocol: A Guideline for the Laboratory-Scale Synthesis of 1-Methoxy-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-Methoxy-3-methylbutan-2-ol, a specialty ether alcohol with potential applications as a solvent and chemical intermediate. While its isomer, 3-methoxy-3-methyl-1-butanol (MMB), is widely used, the synthesis of the 2-ol isomer requires a distinct and regioselective approach.[1][2] This guide details a robust protocol centered on the acid-catalyzed ring-opening of 2,3-dimethyloxirane with methanol. The causality behind the choice of an acid-catalyzed pathway to ensure the desired regioselectivity is explained through a detailed mechanistic discussion. This protocol is designed for researchers in organic synthesis, materials science, and drug development, providing a self-validating framework for producing high-purity 1-Methoxy-3-methylbutan-2-ol.

Introduction and Strategic Rationale

The synthesis of β-alkoxy alcohols is a fundamental transformation in organic chemistry, yielding compounds with valuable properties as solvents, surfactants, and synthetic building blocks.[3] The target molecule, 1-Methoxy-3-methylbutan-2-ol, is an unsymmetrical ether alcohol. The most direct and atom-economical approach to such a structure is the nucleophilic ring-opening of an epoxide.[3]

The critical challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack on the unsymmetrical epoxide precursor, 2,3-dimethyloxirane. The outcome of the reaction is dictated by the catalytic conditions (acidic vs. basic).

  • Base-Catalyzed Pathway (Undesired): Under basic conditions, the reaction proceeds via a standard SN2 mechanism. The methoxide nucleophile would attack the less sterically hindered carbon atom, yielding the undesired regioisomer (2-Methoxy-2-methylpropan-1-ol).[4][5]

  • Acid-Catalyzed Pathway (Desired): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group.[6] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted tertiary carbon. Consequently, the nucleophile (methanol) preferentially attacks this more electrophilic, tertiary carbon, leading to the desired product, 1-Methoxy-3-methylbutan-2-ol.[4][6][7]

Therefore, an acid-catalyzed approach is mandated to achieve the desired regiochemical outcome.

Reaction Scheme and Mechanism

Overall Reaction:

(CH₃)₂C(O)CHCH₃ + CH₃OH --(H⁺ catalyst)--> CH₃OC(CH₃)₂CH(OH)CH₃

2,3-Dimethyloxirane + Methanol --(Acid Catalyst)--> 1-Methoxy-3-methylbutan-2-ol

Detailed Mechanism:

The reaction proceeds through three key steps as illustrated below:

  • Protonation of the Epoxide: The acid catalyst (e.g., H₂SO₄) protonates the oxygen atom of the epoxide ring, creating a good leaving group.

  • Nucleophilic Attack: The C-O bonds of the protonated epoxide are weakened. A partial positive charge develops on the tertiary carbon, which is more stable than on the secondary carbon. A molecule of methanol (a weak nucleophile) then attacks this more substituted carbon from the side opposite the C-O bond.

  • Deprotonation: A final deprotonation step, typically involving another methanol molecule or the conjugate base of the catalyst, yields the neutral 1-Methoxy-3-methylbutan-2-ol product and regenerates the acid catalyst.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A 2,3-Dimethyloxirane C Protonated Epoxide A->C Proton Transfer B H₃O⁺ (from H₂SO₄ + CH₃OH) B->C D Methanol (CH₃OH) E Oxonium Intermediate C->E Attack at tertiary carbon D->E F Methanol (CH₃OH) G 1-Methoxy-3-methylbutan-2-ol (Final Product) E->G Proton Transfer F->G

Caption: Acid-catalyzed ring-opening mechanism.

Experimental Protocol

This protocol outlines the synthesis of 1-Methoxy-3-methylbutan-2-ol on a laboratory scale.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
2,3-DimethyloxiraneC₄H₈O72.117.21 g (0.1 mol)≥98%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.0480 mL (~2.0 mol)≥99.8%Fisher Scientific
Sulfuric Acid (Conc.)H₂SO₄98.080.2 mL (~2 mmol)98%VWR
Diethyl Ether(C₂H₅)₂O74.12150 mLACS GradeEMD Millipore
Sat. Sodium BicarbonateNaHCO₃84.01100 mL-Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Acros Organics

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[8]

  • Reagent Charging: Add anhydrous methanol (80 mL) to the reaction flask. Begin stirring and cool the flask in an ice-water bath.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the stirring methanol.

  • Substrate Addition: Place 2,3-dimethyloxirane (7.21 g) in the dropping funnel. Add the epoxide dropwise to the cold, acidic methanol solution over a period of 30 minutes. Maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to a reflux (approx. 65°C) for 2 hours. Monitor the reaction progress by TLC or GC if desired.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the solid with a small amount of fresh diethyl ether.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-Methoxy-3-methylbutan-2-ol.

Visualization of Experimental Workflow

G A Setup Dry Glassware (3-Neck Flask, Condenser) B Charge Methanol & Cool in Ice Bath A->B C Add H₂SO₄ Catalyst B->C D Dropwise Addition of 2,3-Dimethyloxirane C->D E Reflux for 2 Hours (approx. 65°C) D->E F Cool & Quench with Sat. NaHCO₃ Solution E->F G Extract with Diethyl Ether (3x) F->G H Dry Organic Layer (MgSO₄) & Filter G->H I Solvent Removal (Rotary Evaporator) H->I J Fractional Distillation (Vacuum) I->J K Pure Product: 1-Methoxy-3-methylbutan-2-ol J->K

Caption: Laboratory synthesis workflow diagram.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,3-Dimethyloxirane: This is a flammable liquid and is toxic. It is a suspected carcinogen and mutagen. Handle with extreme care and avoid inhalation and skin contact.

  • Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Can cause blindness.[8]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

  • Diethyl Ether: Extremely flammable liquid and vapor. Forms explosive peroxides upon standing.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical before use.[9]

References

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from Ataman Kimya website. [Link]

  • OECD. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from OECD Existing Chemicals Database. [Link]

  • Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol. Retrieved from PubChem, National Institutes of Health. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from BYJU'S website. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 9: Alcohols, Ethers, and Epoxides. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]

  • ACE Organic. (2009). Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol. Retrieved from YouTube. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from Carl ROTH website. [Link]

  • Google Patents. (2013). CN103333058A - Beta-alkoxy alcohol compound synthesis method.
  • Chegg. (2019). Solved CH3OH CH3 Draw th 2,2-dimethyloxirane reacts with HCl. Retrieved from Chegg.com. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by epoxide reduction. Retrieved from Organic Chemistry Portal. [Link]

  • The Good Scents Company. (n.d.). 3-methoxy-3-methyl butan-1-ol. Retrieved from The Good Scents Company Information System. [Link]

  • Homework.Study.com. (n.d.). Epoxides: reaction of 3-ethyl-2,2-dimethyloxirane with CH_3OH and H+. Retrieved from Homework.Study.com. [Link]

  • National Center for Biotechnology Information. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Retrieved from PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). 18.6 Reactions of Epoxides: Ring-opening. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Epoxide ring opening using methanol. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from ResearchGate. [Link]

Sources

Asymmetric Synthesis of 1-Methoxy-3-methylbutan-2-ol Enantiomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enantiomers of 1-Methoxy-3-methylbutan-2-ol serve as crucial chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Their structural motif, featuring a secondary alcohol adjacent to a methoxy-bearing stereocenter, necessitates precise stereochemical control during synthesis. This guide provides an in-depth exploration of the asymmetric synthesis of (R)- and (S)-1-Methoxy-3-methylbutan-2-ol, offering detailed protocols and insights into the underlying principles of stereocontrol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require reliable methods for accessing these enantiopure compounds.

Strategic Approaches to Enantioselective Synthesis

The asymmetric synthesis of 1-Methoxy-3-methylbutan-2-ol can be broadly approached via two primary strategies: the asymmetric reduction of the prochiral ketone, 1-methoxy-3-methylbutan-2-one, and the derivatization of a pre-existing chiral pool starting material. Each strategy offers distinct advantages and challenges, which will be discussed in the context of the protocols provided.

Key Synthetic Pathways:

  • Asymmetric Reduction of 1-Methoxy-3-methylbutan-2-one: This is a highly convergent approach that relies on the use of chiral catalysts or reagents to stereoselectively reduce the ketone to the desired alcohol enantiomer.

  • Chiral Pool Synthesis: This method leverages a readily available, enantiopure starting material, such as (S)-3-Methylbutane-1,2-diol, and chemically transforms it into the target molecule, preserving the initial stereochemistry.

The choice of strategy will depend on factors such as the availability of starting materials, the desired enantiomer, and the scale of the synthesis.

Diagram of Synthetic Strategies

Asymmetric_Synthesis_Workflow cluster_0 Asymmetric Reduction Pathway cluster_1 Chiral Pool Pathway Ketone 1-Methoxy-3-methylbutan-2-one R_Alcohol (R)-1-Methoxy-3-methylbutan-2-ol Ketone->R_Alcohol (S)-CBS Catalyst S_Alcohol (S)-1-Methoxy-3-methylbutan-2-ol Ketone->S_Alcohol (R)-CBS Catalyst / Chiral Ru Catalyst Chiral_Diol (S)-3-Methylbutane-1,2-diol S_Alcohol_CP (S)-1-Methoxy-3-methylbutan-2-ol Chiral_Diol->S_Alcohol_CP 1. NaH 2. MeI Start Start->Ketone Start->Chiral_Diol

Caption: Overview of synthetic routes to enantiopure 1-Methoxy-3-methylbutan-2-ol.

Synthesis of the Precursor: 1-Methoxy-3-methylbutan-2-one

A common precursor for the asymmetric reduction strategies is the prochiral ketone, 1-methoxy-3-methylbutan-2-one. While commercially available, its synthesis in the laboratory can be achieved from readily accessible starting materials.

Protocol: Synthesis of 1-Methoxy-3-methylbutan-2-one

This protocol is based on the methylation of the corresponding α-hydroxy ketone.

Materials:

  • 3-Hydroxy-3-methylbutan-2-one (Acetoin)

  • Dimethyl carbonate

  • p-Toluenesulfonic acid (PTSA)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 3-hydroxy-3-methylbutan-2-one in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Add an excess of dimethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford 1-methoxy-3-methylbutan-2-one.

Protocol I: Asymmetric Reduction of 1-Methoxy-3-methylbutan-2-one via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones. The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.

Synthesis of (R)-1-Methoxy-3-methylbutan-2-ol

Materials:

  • 1-Methoxy-3-methylbutan-2-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-2-Methyl-CBS-oxazaborolidine solution.

  • Dilute with anhydrous THF and cool the solution to -20 °C.

  • Slowly add borane-dimethyl sulfide complex dropwise to the cooled catalyst solution.

  • In a separate flask, dissolve 1-methoxy-3-methylbutan-2-one in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 2 M HCl. Stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-Methoxy-3-methylbutan-2-ol.

Synthesis of (S)-1-Methoxy-3-methylbutan-2-ol

To synthesize the (S)-enantiomer, the same procedure is followed, but with the use of (R)-2-Methyl-CBS-oxazaborolidine as the catalyst.

Protocol II: Chiral Pool Synthesis of (S)-1-Methoxy-3-methylbutan-2-ol

This method provides a direct route to the (S)-enantiomer from a commercially available chiral starting material.[1]

Materials:

  • (S)-3-Methylbutane-1,2-diol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF and cool to 0 °C.[1]

  • In a separate flask, dissolve (S)-3-Methylbutane-1,2-diol in anhydrous THF.[1]

  • Add the diol solution dropwise to the NaH suspension and stir for 5 minutes at 0 °C.[1]

  • Add methyl iodide to the reaction mixture.[1]

  • Cover the flask with aluminum foil to protect it from light and allow the reaction to proceed for 48 hours at ambient temperature.[1]

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl.[1]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel (eluent: EtOAc/Hexane gradient) to afford (S)-1-Methoxy-3-methylbutan-2-ol.[1]

Data Summary

Synthesis MethodTarget EnantiomerStarting MaterialKey Reagent/CatalystExpected Enantiomeric Excess (e.e.)
CBS Reduction(R)1-Methoxy-3-methylbutan-2-one(S)-2-Methyl-CBS-oxazaborolidine>95%
CBS Reduction(S)1-Methoxy-3-methylbutan-2-one(R)-2-Methyl-CBS-oxazaborolidine>95%
Chiral Pool(S)(S)-3-Methylbutane-1,2-diolNaH, MeI>99% (based on starting material purity)

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized 1-Methoxy-3-methylbutan-2-ol should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Column: A chiral stationary phase capillary column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsa), is recommended. Carrier Gas: Hydrogen or Helium. Temperature Program:

  • Initial Temperature: 60 °C, hold for 2 minutes.

  • Ramp: 5 °C/min to 150 °C.

  • Hold: 5 minutes at 150 °C. Injector Temperature: 250 °C Detector (FID) Temperature: 250 °C

Note: The exact conditions may need to be optimized for the specific instrument and column used.

Mechanism and Stereocontrol

CBS Reduction

The stereochemical outcome of the CBS reduction is governed by the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. The bulky substituent on the catalyst (e.g., methyl) directs the hydride delivery from the borane to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. The use of the (S)-catalyst typically yields the (R)-alcohol, and vice versa.

CBS_Mechanism Catalyst (S)-CBS Catalyst Complex Catalyst-Borane-Ketone Ternary Complex Catalyst->Complex Ketone Ketone Ketone->Complex Transition_State Chair-like Transition State Complex->Transition_State Hydride Transfer Product (R)-Alcohol Transition_State->Product

Caption: Simplified CBS reduction mechanism.

Conclusion

This guide provides robust and reliable protocols for the asymmetric synthesis of the enantiomers of 1-Methoxy-3-methylbutan-2-ol. The choice between asymmetric reduction and chiral pool synthesis will be dictated by project-specific requirements. The CBS reduction offers a versatile route to either enantiomer from a common precursor, while the chiral pool synthesis provides a direct and highly enantioselective route to the (S)-enantiomer. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to access these valuable chiral building blocks for their synthetic endeavors.

References

  • Burns, A. S. (2020). Heteroatom-Directed Acylation of Secondary Alcohols to Assign Absolute Configuration. Total Synthesis of Illisimonin A. Osmate Esters are Crystalline Derivatives of Alkenes, Facilitating Structural Assignment via X-ray Analysis. UC Irvine Electronic Theses and Dissertations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methoxy-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methoxy-3-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound in your laboratory experiments. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the challenges of purification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, potential impurities, and purification strategies for 1-Methoxy-3-methylbutan-2-ol.

Q1: What are the key physical properties of 1-Methoxy-3-methylbutan-2-ol that are relevant to its purification?

A1: Understanding the physical properties of 1-Methoxy-3-methylbutan-2-ol is crucial for selecting and optimizing a purification method. The relatively high boiling point suggests that vacuum distillation is preferable to atmospheric distillation to prevent potential thermal degradation. Its miscibility with water and alcohol indicates that aqueous extraction procedures for removing water-soluble impurities will be effective.

Table 1: Physical and Chemical Properties of 1-Methoxy-3-methylbutan-2-ol

PropertyValueSource
Molecular FormulaC6H14O2[1]
Molecular Weight118.17 g/mol [1]
AppearanceColorless liquid[2]
Boiling Point163-165 °C at 760 mmHg (est.)[3]
---173-175 °C
Density0.926 - 0.930 g/cm³ at 20-25 °C[3][4]
Refractive Index1.425 - 1.428 at 20 °C[3]
SolubilityMiscible with water and alcohol[3]
Flash Point71 °C (159.8 °F)[2][5]
Q2: What are the likely impurities in a crude sample of 1-Methoxy-3-methylbutan-2-ol?

A2: The impurities present in a crude sample are largely dependent on the synthetic route used for its preparation. A common synthesis involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of an acid catalyst.[6] Another industrial synthesis route uses methanol and isobutylene.[4]

Potential impurities may include:

  • Unreacted Starting Materials: 3-methyl-3-buten-1-ol and methanol.

  • By-products: Isoprene, which can form in low yields.[6]

  • Catalyst Residues: Acidic catalysts used in the reaction may be present.

  • Water: Can be present from the reaction or work-up steps.[4]

  • Peroxides: As an ether, 1-Methoxy-3-methylbutan-2-ol can form explosive peroxides upon storage and exposure to air. This is a critical safety consideration, especially before distillation.[5]

Q3: Which purification techniques are most suitable for 1-Methoxy-3-methylbutan-2-ol?

A3: The two most effective purification techniques for 1-Methoxy-3-methylbutan-2-ol are fractional vacuum distillation and flash column chromatography.

  • Fractional Vacuum Distillation is ideal for large-scale purification and for separating the target compound from impurities with significantly different boiling points, such as unreacted starting materials and lower-boiling by-products.

  • Flash Column Chromatography is preferred for smaller-scale purifications or when dealing with impurities that have similar boiling points to the desired product. It separates compounds based on their differential adsorption to a stationary phase.

The choice between these methods depends on the nature of the impurities, the required purity level, and the scale of the experiment.

Q4: Are there any specific safety precautions I should take during purification?

A4: Yes, several safety precautions are essential:

  • Peroxide Formation: Before heating or distilling any sample of 1-Methoxy-3-methylbutan-2-ol, it is imperative to test for the presence of peroxides. Ether peroxides are highly explosive when concentrated.[5] If peroxides are present, they must be quenched before proceeding with distillation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially during distillation, to avoid inhaling vapors.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of 1-Methoxy-3-methylbutan-2-ol on a multi-gram scale, assuming the primary impurities have different boiling points.

Step-by-Step Methodology:

  • Peroxide Test: Before starting, test an aliquot of the crude material for peroxides using peroxide test strips. If positive, quench the peroxides by shaking the crude material with a freshly prepared aqueous solution of ferrous sulfate or sodium sulfite.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.

  • Charging the Flask: Add the crude 1-Methoxy-3-methylbutan-2-ol and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to bring the boiling point of the compound into a manageable range (e.g., below 100 °C) to prevent thermal decomposition.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or volatile impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of 1-Methoxy-3-methylbutan-2-ol at the applied pressure, switch to a clean receiving flask to collect the pure product.

    • Residue: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying smaller quantities of 1-Methoxy-3-methylbutan-2-ol, especially for removing impurities with similar boiling points.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use silica gel as the stationary phase, as 1-Methoxy-3-methylbutan-2-ol is a polar molecule.

  • Solvent System (Eluent) Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the pre-determined solvent system. Apply positive pressure (using air or nitrogen) to accelerate the solvent flow.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot fractions on a TLC plate and visualize under UV light (if applicable) or by staining (e.g., with potassium permanganate or vanillin stain).

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Workflows

G cluster_0 Purification Decision Workflow start Crude Sample of 1-Methoxy-3-methylbutan-2-ol impurity_check Analyze Impurity Profile (GC/NMR) start->impurity_check decision Boiling Points of Impurities Different? impurity_check->decision distillation Fractional Vacuum Distillation decision->distillation  Yes chromatography Flash Column Chromatography decision->chromatography  No end_product Pure Product distillation->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

G cluster_1 Fractional Vacuum Distillation Workflow peroxide_test 1. Peroxide Test (Quench if needed) setup 2. Assemble Apparatus peroxide_test->setup charge_flask 3. Charge Flask with Crude Material setup->charge_flask apply_vacuum 4. Apply Vacuum charge_flask->apply_vacuum heating 5. Gentle Heating apply_vacuum->heating collect_forerun 6a. Collect Forerun (Low-boiling impurities) heating->collect_forerun collect_main 6b. Collect Main Fraction collect_forerun->collect_main stop 7. Stop Distillation (Before dryness) collect_main->stop analyze 8. Analyze Purity (GC) stop->analyze

Caption: Step-by-step workflow for fractional vacuum distillation.

G cluster_2 Flash Column Chromatography Workflow tlc 1. Determine Eluent System via TLC pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Solvent under Pressure load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate analyze 9. Analyze Purity (NMR) evaporate->analyze

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting Guides

Fractional Vacuum Distillation
ProblemPossible Cause(s)Troubleshooting Steps
Bumping / Uneven Boiling - Insufficient stirring or lack of boiling chips.- Heating rate is too high.- Ensure adequate stirring with a magnetic stir bar or add fresh boiling chips.- Reduce the heating mantle temperature and heat more gradually.
Poor Separation / Broad Boiling Range - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum.- Use a longer or more efficient (packed) fractionating column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Check for leaks in the system; ensure all joints are well-sealed.
Product Solidifies in Condenser - Coolant temperature is too low.- Increase the temperature of the cooling fluid or reduce its flow rate.
No Distillate Collected - System pressure is too high for the applied temperature.- Thermometer bulb is incorrectly placed.- Ensure the vacuum pump is functioning correctly and the system is leak-free.- Position the top of the thermometer bulb level with the bottom of the condenser side-arm.
Flash Column Chromatography
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation / Overlapping Bands - Inappropriate solvent system (eluent is too polar).- Column was overloaded with crude material.- Column was packed unevenly.- Re-optimize the eluent using TLC; decrease the proportion of the polar solvent.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully to avoid channels and cracks.
Compound Stuck on Column - Eluent is not polar enough.- Compound is insoluble in the eluent.- Gradually increase the polarity of the eluent system.- Consider a different stationary phase or solvent system where the compound is more soluble.
Cracked or Channeled Column Bed - Silica gel bed ran dry.- Column was packed improperly.- Always keep the silica gel bed covered with solvent.- Ensure the silica is well-settled and packed as a uniform slurry.
Low Yield - Incomplete elution.- Adsorption of the compound onto the silica gel is irreversible.- Flush the column with a very polar solvent (e.g., methanol) to elute any remaining material.- If the compound is sensitive to silica, consider using a different stationary phase like alumina.

References

  • The Good Scents Company. (n.d.). 3-methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methoxy-3-methylbutan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methoxy-3-methylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental setup for maximum yield and purity.

Section 1: Strategic Synthesis—Choosing the Right Pathway

A successful synthesis begins with selecting the most appropriate reaction pathway. For 1-Methoxy-3-methylbutan-2-ol, the key challenge lies in controlling the regioselectivity of the ether formation.

Q1: What is the most reliable method for synthesizing 1-Methoxy-3-methylbutan-2-ol?

A1: The recommended and most reliable method is the acid-catalyzed ring-opening of 2,3-dimethyl-2,3-epoxybutane (also known as isobutylene oxide) with methanol . This approach offers superior control over the regiochemical outcome compared to other methods like the Williamson ether synthesis.

Q2: Why is the Williamson ether synthesis not ideal for this specific molecule?

A2: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide via an S\textsubscript{N}2 mechanism.[1] To synthesize 1-Methoxy-3-methylbutan-2-ol, one would need to choose between two routes:

  • 3-methylbutane-1,2-diol alkoxide + methyl halide: The diol has two hydroxyl groups (primary and secondary), leading to a mixture of products and difficulties in selective methylation.

  • Sodium methoxide + 1-halo-3-methylbutan-2-ol: The substrate is a secondary alkyl halide. In the presence of a strong base like sodium methoxide, the E2 elimination reaction will be a major competing pathway, leading to the formation of alkenes and significantly reducing the yield of the desired ether.[2] For a successful Williamson ether synthesis, a primary alkyl halide is strongly preferred to minimize elimination.[2]

The acid-catalyzed epoxide ring-opening, however, circumvents these issues by providing a clear and predictable regiochemical outcome.

Section 2: The Core Protocol—Acid-Catalyzed Epoxide Ring-Opening

This section details the mechanism, a step-by-step protocol, and the critical parameters for the synthesis of 1-Methoxy-3-methylbutan-2-ol.

Mechanism and Regioselectivity

The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions.[3]

  • Under acidic conditions: The epoxide oxygen is first protonated, creating a good leaving group.[4] The C-O bonds of the epoxide begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (the tertiary carbon in this case). Consequently, the nucleophile (methanol) preferentially attacks the more substituted carbon, leading to the desired product, 1-Methoxy-3-methylbutan-2-ol. The reaction proceeds through a mechanism with significant S\textsubscript{N}1 character.[5][6]

  • Under basic conditions: A strong nucleophile (methoxide) attacks the epoxide ring via an S\textsubscript{N}2 mechanism.[3] Due to steric hindrance, the nucleophile attacks the less substituted carbon atom, resulting in the formation of the undesired regioisomer, 2-methoxy-2-methylbutan-1-ol.[3][7]

The clear difference in regioselectivity is why acidic conditions are paramount for this synthesis.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2,3-dimethyl- 2,3-epoxybutane and Methanol B Cool mixture in an ice bath A->B C Slowly add acid catalyst B->C D Allow to warm to room temperature C->D E Stir for 2-4 hours D->E F Monitor reaction by TLC/GC E->F G Quench with aq. NaHCO3 F->G H Extract with diethyl ether G->H I Dry organic layer (Na2SO4) H->I J Concentrate under reduced pressure I->J K Purify by fractional distillation J->K

Caption: Workflow for the synthesis of 1-Methoxy-3-methylbutan-2-ol.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,3-dimethyl-2,3-epoxybutane (1.0 eq) with anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath to 0 °C. Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.01-0.05 eq) dropwise. Caution: The reaction can be exothermic.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting epoxide using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-Methoxy-3-methylbutan-2-ol.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q3: My yield is low, and I've detected a significant byproduct. What's happening?

A3: The most likely cause is the formation of the undesired regioisomer, 2-methoxy-2-methylbutan-1-ol. This occurs if the reaction conditions are not sufficiently acidic, allowing the base-catalyzed pathway to compete.

  • Causality: The presence of any basic impurities or insufficient acid catalyst can lead to a competing S\textsubscript{N}2 attack at the less substituted carbon.

  • Troubleshooting Steps:

    • Confirm Isomer Formation: Use ¹H NMR or ¹³C NMR to confirm the presence of both isomers. The chemical shifts of the protons and carbons adjacent to the oxygen atoms will be distinct.

    • Ensure Acidic Conditions: Use a fresh, properly stored acid catalyst. Ensure all glassware is dry and that the methanol is anhydrous.

    • Catalyst Choice: Consider using a Lewis acid catalyst, which can also promote the desired regioselectivity.[8]

Q4: The reaction seems sluggish and isn't going to completion. What should I do?

A4: An incomplete reaction can be due to several factors related to reaction kinetics.

  • Causality: Insufficient activation energy or catalyst activity can slow down the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the reaction to 30-40 °C after the initial exothermic phase has subsided. Monitor carefully to avoid side reactions.

    • Increase Catalyst Loading: Incrementally increase the catalyst concentration to 0.05-0.1 eq. Be mindful that higher acid concentrations can sometimes lead to polymerization or dehydration.

    • Check Reagent Purity: Ensure the epoxide starting material is pure and has not degraded during storage.

Q5: I'm having trouble with the workup; an emulsion has formed during extraction. How can I resolve this?

A5: Emulsions are common when quenching acidic reactions and can complicate the separation of aqueous and organic layers.

  • Causality: The formation of salts and partially soluble byproducts at the interface of the two layers can stabilize emulsions.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: If the emulsion is persistent, filter the entire mixture through a pad of Celite to break up the suspended particles.

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the key safety precautions for this synthesis?

A6: Epoxides are often alkylating agents and should be handled with care. Methanol is flammable and toxic. Concentrated acids are corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q7: How do I best purify the final product?

A7: Fractional distillation under reduced pressure is the most effective method for purifying 1-Methoxy-3-methylbutan-2-ol. The reduced pressure is necessary to prevent decomposition at high temperatures. Ensure your distillation setup is efficient to separate the desired product from any unreacted starting material and the isomeric byproduct.

Q8: Can I use a different alcohol, like ethanol, as the nucleophile?

A8: Yes, this reaction is adaptable to other primary alcohols. Using ethanol, for instance, would yield 1-Ethoxy-3-methylbutan-2-ol. The same principles of acid catalysis and regioselectivity apply.[3]

Section 5: Data Summary

The choice of acid catalyst can influence both the reaction rate and, to some extent, the regioselectivity. Below is a table summarizing the expected outcomes with different types of acid catalysts.

Catalyst TypeExampleTypical Conc. (mol%)Expected RateRegioselectivity (Desired:Undesired)Notes
Brønsted Acid H₂SO₄, PTSA1-5Fast>95:5Cost-effective and efficient, but can cause charring if not controlled.
Lewis Acid Sn-Beta Zeolite[8]5-10Moderate>98:2Often offers higher selectivity and easier workup (heterogeneous).[8]
Acidic Resin Amberlyst-1510-20 wt%Slow to Moderate>97:3Heterogeneous catalyst, simplifying removal post-reaction.

References

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ScienceDirect. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-3-methylbutan-1-ol | C6H14O2 | CID 13896532. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 20). 18.6 Reactions of Epoxides: Ring-opening. Retrieved from [Link]

  • BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

Sources

"1-Methoxy-3-methylbutan-2-ol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 1-Methoxy-3-methylbutan-2-ol. It provides in-depth information on the compound's stability profile and potential degradation pathways. Please note that while specific experimental data for 1-Methoxy-3-methylbutan-2-ol is limited, this guide synthesizes information from its structural isomer, 3-Methoxy-3-methyl-1-butanol, and established principles of organic chemistry to provide a robust framework for handling and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-Methoxy-3-methylbutan-2-ol under standard laboratory conditions?

Based on data for its structural isomer, 3-methoxy-3-methyl-1-butanol, the compound is expected to be stable under normal ambient temperature and pressure.[1] Proper handling and storage are crucial to prevent degradation.

Q2: What are the recommended storage conditions for 1-Methoxy-3-methylbutan-2-ol?

To ensure long-term stability, store the compound in a cool, well-ventilated place in a tightly sealed, original container.[2] It is advisable to store it away from incompatible materials, particularly strong oxidizing agents, and to protect it from heat and sources of ignition.[1][2][3] For extended storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is a best practice to minimize the risk of oxidative degradation and peroxide formation.[4]

Q3: What are the primary potential degradation pathways for this molecule?

As a molecule containing both a secondary alcohol and a tertiary ether functional group, 1-Methoxy-3-methylbutan-2-ol has three primary hypothetical degradation pathways:

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 1-Methoxy-3-methylbutan-2-one. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents.

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides over time, especially when exposed to air and light.[4] This is a significant safety concern, particularly if the solvent is distilled or concentrated.[4]

  • Acid-Catalyzed Cleavage: The ether linkage can be cleaved under strong acidic conditions, particularly in the presence of strong, non-oxidizing acids like HBr or HI.[5] This would likely result in the formation of 3-methylbutane-1,2-diol and a methyl halide.

Q4: Is 1-Methoxy-3-methylbutan-2-ol sensitive to changes in pH?

Data on its isomer, 3-methoxy-3-methyl-1-butanol, shows it is stable in water at pH 4, 7, and 9, with a half-life of over a year at 25°C.[6] While this suggests good stability across a range of pH values, the presence of the ether linkage means it may be susceptible to degradation under strongly acidic conditions, as mentioned in Q3.

Q5: Does light exposure affect the stability of the compound?

Stability Data Summary for Structural Isomer (3-Methoxy-3-methyl-1-butanol)

The following table summarizes stability data from a study conducted according to OECD TG 111 for the isomer 3-Methoxy-3-methyl-1-butanol, which provides a useful reference point.

ConditionpHTemperatureResultHalf-Life (t½)Source
Hydrolysis4.050°C (5 days)Stable> 1 year (extrapolated to 25°C)[6]
Hydrolysis7.050°C (5 days)Stable> 1 year (extrapolated to 25°C)[6]
Hydrolysis9.050°C (5 days)Stable> 1 year (extrapolated to 25°C)[6]
Atmospheric PhotodegradationN/AN/AIndirect photodegradation by OH radicals1.1 days[6]

Troubleshooting Guide

Problem: I am observing new, unexpected peaks in my HPLC analysis of a sample that has been stored for several weeks. What could be the cause?

  • Plausible Cause 1: Peroxide Formation. Ethers are known to form peroxides upon exposure to air.[4] These peroxides can appear as new peaks in your chromatogram and may react with your analyte or column.

    • Causality: The ether linkage in 1-Methoxy-3-methylbutan-2-ol can react with atmospheric oxygen in a free-radical chain reaction to form hydroperoxides and other peroxy compounds.

    • Solution: Test for the presence of peroxides using commercially available test strips. If positive, the solvent should be safely discarded or treated to remove peroxides (e.g., by passing through activated alumina).[4] For future prevention, use freshly opened bottles of the compound, purge containers with an inert gas like nitrogen before sealing, and store protected from light.[4]

  • Plausible Cause 2: Oxidation of the Alcohol. The secondary alcohol can be oxidized to a ketone.

    • Causality: Trace metal contaminants, exposure to air, or elevated temperatures can catalyze the oxidation of the secondary alcohol to 1-Methoxy-3-methylbutan-2-one.

    • Solution: Confirm the identity of the new peak using a mass spectrometer (MS) detector. The new peak should have a mass that is 2 Da less than the parent compound. To prevent this, ensure your solvents are high purity, store samples in amber vials to exclude light, and keep them at reduced temperatures.

Problem: My assay reproducibility is poor when using a low pH mobile phase for my analysis. Could the compound be degrading on the column?

  • Plausible Cause: Acid-Catalyzed Ether Cleavage. While generally stable at moderately acidic pH, strong acids can cleave the ether bond.[5] If your mobile phase is strongly acidic, or if your analytical column has exposed, acidic silica sites, on-column degradation is possible.

    • Causality: The ether oxygen can be protonated by a strong acid, making the adjacent carbon atoms susceptible to nucleophilic attack, leading to bond cleavage.

    • Solution:

      • Conduct a forced degradation study by exposing a solution of the compound to the acidic mobile phase for a set period before injection. Compare this to a freshly prepared sample to see if the degradant profile matches.

      • If degradation is confirmed, consider raising the pH of your mobile phase if your separation allows.

      • Use a modern, end-capped HPLC column to minimize interactions with acidic silanol groups.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for 1-Methoxy-3-methylbutan-2-ol based on its functional groups.

G cluster_main cluster_products A 1-Methoxy-3-methylbutan-2-ol B 1-Methoxy-3-methylbutan-2-one A->B Oxidation (e.g., O2, H2O2) C Peroxide Adducts A->C Peroxidation (e.g., Air, Light) D 3-Methylbutane-1,2-diol + Methyl Halide A->D Acid-Catalyzed Cleavage (e.g., HBr, HI)

Caption: Potential degradation pathways of 1-Methoxy-3-methylbutan-2-ol.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7][8]

Objective: To intentionally degrade 1-Methoxy-3-methylbutan-2-ol under various stress conditions to identify potential degradants and understand its degradation pathways.[7]

Materials:

  • 1-Methoxy-3-methylbutan-2-ol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Thermostatically controlled oven

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1M HCl, 60°C) A->B Expose C Base Hydrolysis (0.1M NaOH, 60°C) A->C Expose D Oxidation (3% H2O2, RT) A->D Expose E Thermal (80°C, Solid & Solution) A->E Expose F Photolytic (ICH Q1B exposure) A->F Expose G Control (No Stress, RT, dark) A->G Expose H Withdraw Samples (e.g., 0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute H->I J Analyze via HPLC-UV/MS I->J K Evaluate Degradation (Target 5-20%) J->K

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Methoxy-3-methylbutan-2-ol in a suitable solvent like acetonitrile.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize with 0.1 M HCl and dilute before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of H₂O₂ to achieve a final H₂O₂ concentration of 3-6%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw and dilute aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in a thermostatically controlled oven at 80°C.

    • Separately, heat a solution of the compound (in a stable solvent like water or acetonitrile) at 80°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep control samples protected from light under the same temperature conditions.

    • Analyze exposed and control samples at appropriate time points.

  • Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer for peak identification.

    • The goal is to achieve 5-20% degradation.[8] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration accordingly.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • OECD SIDS. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. UNEP Publications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methoxy-3-methyl butan-1-ol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL (MMB). Retrieved from [Link]

  • NCERT. (n.d.). Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Veza. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET 1-Butanol, 3-methoxy-3-methyl-. Retrieved from [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubChem. (n.d.). 3-Methoxy-3-methylbutan-2-ol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Methoxy-3-methylbutan-2-ol and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the continuous quest for novel bioactive molecules, the exploration of structure-activity relationships is paramount. This guide focuses on 1-Methoxy-3-methylbutan-2-ol, a compound of interest for its potential biological activities. Due to the limited publicly available data on this specific molecule, this document serves as a comprehensive framework for researchers and drug development professionals to evaluate its efficacy in comparison to structurally similar and well-characterized compounds. We will delve into the established biological activities of related alkoxy alcohols and provide detailed, field-proven experimental protocols to facilitate a robust comparative analysis. The primary comparators for this guide will be isoamyl alcohol (3-methyl-1-butanol) and other relevant short-chain alcohols, for which antimicrobial and other biological effects have been documented.

This guide is designed to be a self-validating system, where the causality behind experimental choices is explained, ensuring scientific integrity and trustworthiness in the generated data. By following the methodologies outlined herein, researchers can build a comprehensive biological activity profile for 1-Methoxy-3-methylbutan-2-ol and effectively benchmark its performance against existing alternatives.

Structural Comparison and Rationale for Activity

The biological activity of organic molecules is intrinsically linked to their chemical structure. 1-Methoxy-3-methylbutan-2-ol is an alkoxy alcohol, characterized by the presence of both a hydroxyl (-OH) and a methoxy (-OCH3) functional group. This combination can influence its polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical determinants of its interaction with biological systems.[1][2][3]

The presence of the hydroxyl group is a common feature in many antimicrobial alcohols, which are thought to exert their effect by disrupting cell membranes and denaturing proteins. The addition of a methoxy group, as in 1-Methoxy-3-methylbutan-2-ol, can alter the molecule's hydrophobicity, potentially enhancing its ability to penetrate microbial cell walls or interact with specific enzymatic targets.[4] Understanding these structure-activity relationships is crucial for predicting and interpreting the biological data.[1][2]

Comparative Biological Activity: A Focus on Antimicrobial Properties

Based on the known activities of similar short-chain alcohols and their derivatives, the primary focus for the initial biological screening of 1-Methoxy-3-methylbutan-2-ol should be its antimicrobial—specifically antibacterial and antifungal—properties. Isoamyl alcohol, for instance, has demonstrated both antibacterial and antifungal effects.[5][6]

Anticipated Comparative Performance

The introduction of a methoxy group in 1-Methoxy-3-methylbutan-2-ol compared to isoamyl alcohol could lead to several outcomes:

  • Enhanced Activity: The methoxy group might increase the compound's lipophilicity, facilitating easier passage through the lipid-rich cell membranes of microorganisms.

  • Altered Spectrum of Activity: The change in polarity and steric hindrance could lead to a different spectrum of susceptible microbial species.

  • Reduced Activity: The methoxy group could potentially hinder the interaction of the hydroxyl group with its target sites, leading to decreased efficacy.

To quantify these potential differences, a series of standardized in vitro assays are recommended.

Quantitative Data Summary: A Hypothetical Comparison

The following table presents a hypothetical comparison of Minimum Inhibitory Concentration (MIC) values for 1-Methoxy-3-methylbutan-2-ol against a panel of common microbes, benchmarked against the known or anticipated activity of isoamyl alcohol. These values are for illustrative purposes and would need to be determined experimentally. A lower MIC value indicates greater potency.[7]

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
1-Methoxy-3-methylbutan-2-olTo be determinedTo be determinedTo be determinedTo be determined
Isoamyl Alcohol (Reference)>50002500 - 50001250 - 2500>5000

Note: The reference values for isoamyl alcohol are estimates based on available literature and should be confirmed in parallel experiments.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[8][9][10]

Objective: To determine the lowest concentration of 1-Methoxy-3-methylbutan-2-ol that inhibits the visible growth of a specific microorganism.

Materials:

  • 1-Methoxy-3-methylbutan-2-ol

  • Isoamyl alcohol (as a comparator)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[9]

  • Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of 1-Methoxy-3-methylbutan-2-ol and isoamyl alcohol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[10]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC90 is defined as the concentration that inhibits 90% of the growth compared to the positive control.[11]

Causality behind Experimental Choices: The broth microdilution method is chosen for its high-throughput nature, allowing for the simultaneous testing of multiple compounds and concentrations. The use of standardized media and inoculum sizes is critical for ensuring reproducibility and comparability of results across different experiments and laboratories.[9]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solutions (Test Compound & Comparator) dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubation Incubate at Optimal Temperature & Duration inoculate->incubation readout Read MIC (Visual or OD600) incubation->readout

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antifungal Susceptibility Testing of Volatile Compounds

Given that 1-Methoxy-3-methylbutan-2-ol is likely a volatile organic compound (VOC), it is important to assess its antifungal activity in the vapor phase.

Objective: To determine if the volatile components of 1-Methoxy-3-methylbutan-2-ol can inhibit fungal growth.

Materials:

  • 1-Methoxy-3-methylbutan-2-ol

  • Sterile Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA)

  • Fungal strains (e.g., Aspergillus niger, Penicillium chrysogenum)

  • Sterile filter paper discs

Procedure:

  • Plate Preparation: Pour PDA into sterile Petri dishes and allow it to solidify.

  • Fungal Inoculation: Inoculate the center of the PDA plates with a small amount of the fungal spores or a mycelial plug.

  • Application of Volatile Compound: Place a sterile filter paper disc on the inside of the lid of the Petri dish. Apply a known volume (e.g., 10-100 µL) of 1-Methoxy-3-methylbutan-2-ol onto the filter paper disc.

  • Sealing and Incubation: Seal the Petri dishes with parafilm to create a closed environment and incubate them in an inverted position at 25-28°C for 3-7 days.[12]

  • Measurement of Inhibition: Measure the diameter of the fungal colony in the treated plates and compare it to the control plates (with a filter paper disc treated with a solvent control). Calculate the percentage of inhibition.

Causality behind Experimental Choices: This sealed plate method allows for the assessment of the direct effect of the compound's vapors on fungal growth, mimicking potential applications where direct contact is not possible. Inverting the plates prevents the liquid compound from dripping onto the agar surface.

Insecticidal Bioassay: Contact and Fumigant Toxicity

The structural similarity of 1-Methoxy-3-methylbutan-2-ol to some known insect repellents and insecticides warrants an investigation into its insecticidal properties.

Objective: To evaluate the contact and fumigant toxicity of 1-Methoxy-3-methylbutan-2-ol against common insect pests.

Materials:

  • 1-Methoxy-3-methylbutan-2-ol

  • Acetone (as a solvent)

  • Glass vials or small containers

  • Test insects (e.g., fruit flies - Drosophila melanogaster, or stored product pests - Tribolium castaneum)

  • Micropipette

Procedure (Contact Toxicity):

  • Preparation of Test Solutions: Prepare a series of dilutions of 1-Methoxy-3-methylbutan-2-ol in acetone.

  • Coating the Vials: Apply a known volume of each dilution to the inner surface of a glass vial. Rotate the vial to ensure even coating and allow the solvent to evaporate completely, leaving a thin film of the compound.[13]

  • Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each treated vial and seal with a breathable closure.

  • Observation: Record insect mortality at regular intervals (e.g., 1, 6, 12, 24 hours).

  • Data Analysis: Calculate the lethal concentration (LC50), the concentration that causes 50% mortality.[14]

Procedure (Fumigant Toxicity):

  • Preparation: Place a known number of insects in a small, sealed container.

  • Compound Application: Apply a known amount of 1-Methoxy-3-methylbutan-2-ol to a filter paper and place it inside the container, ensuring no direct contact with the insects.[14]

  • Observation and Data Analysis: Record mortality over time and calculate the lethal concentration (LC50).

Causality behind Experimental Choices: These bioassays differentiate between two important modes of insecticidal action. Contact toxicity assesses the effect of the compound upon direct physical contact, while fumigant toxicity evaluates its efficacy as a vapor, which is crucial for applications in enclosed spaces.[15]

Workflow Diagram:

Insecticidal_Bioassay cluster_prep Preparation cluster_contact Contact Toxicity cluster_fumigant Fumigant Toxicity prep_sol Prepare Serial Dilutions of Test Compound coat_vial Coat Vials with Compound Film prep_sol->coat_vial apply_fum Apply Compound to Filter Paper in Sealed Container prep_sol->apply_fum add_insects_c Introduce Insects coat_vial->add_insects_c observe_c Record Mortality add_insects_c->observe_c add_insects_f Introduce Insects apply_fum->add_insects_f observe_f Record Mortality add_insects_f->observe_f

Caption: Workflow for Insecticidal Contact and Fumigant Bioassays.

Discussion and Future Directions

The experimental framework outlined in this guide provides a robust starting point for characterizing the biological activity of 1-Methoxy-3-methylbutan-2-ol. The initial focus on antimicrobial and insecticidal properties is a logical first step based on the known activities of its structural analogs.

Should initial screenings yield promising results, further investigations could include:

  • Mechanism of Action Studies: Investigating how 1-Methoxy-3-methylbutan-2-ol exerts its antimicrobial or insecticidal effects. This could involve assays to assess membrane damage, enzyme inhibition, or other cellular targets.[16]

  • Toxicity and Safety Evaluation: Performing cytotoxicity assays on mammalian cell lines to assess the compound's potential for therapeutic or commercial applications. The OECD guidelines for toxicity testing can be a valuable resource.[17]

  • Spectrum of Activity: Broadening the panel of test organisms to include a wider range of bacteria, fungi, and insect species to determine the compound's spectrum of activity.

By systematically applying these methodologies, researchers can generate the high-quality, comparative data necessary to evaluate the potential of 1-Methoxy-3-methylbutan-2-ol as a novel bioactive agent.

References

  • 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3 - OECD Existing Chemicals Database. (2004).
  • 2-Methoxy-3-methylbutan-1-ol | C6H14O2 | CID 13896532 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Structure-activity relationships on metal-oxides: Alcohol dehydration - ResearchGate. (2025). Retrieved from [Link]

  • Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products - JoVE. (2020). Retrieved from [Link]

  • Antifungal Activity of Volatile Organic Compounds Produced by Bacillus methylotrophicus and Bacillus thuringiensis against Five Common Spoilage Fungi on Loquats - MDPI. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol - Carl ROTH. (n.d.). Retrieved from [Link]

  • Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PubMed Central. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]

  • Recovery of Isoamyl Alcohol by Graphene Oxide Immobilized Membrane and Air-Sparged Membrane Distillation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Isoamyl alcohol (3-methyl-1-butanol), a volatile anti-cyanobacterial and phytotoxic product of some Bacillus spp - ResearchGate. (2025). Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

  • (PDF) Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - ResearchGate. (2019). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • WO2016207267A1 - Method for the production of isoamyl alcohol - Google Patents. (n.d.).
  • Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. (2023). Retrieved from [Link]

  • methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl - The Good Scents Company. (n.d.). Retrieved from [Link]

  • ISOAMYL ALCOHOL | - atamankimya.com. (n.d.). Retrieved from [Link]

  • Antifungal activity Archives - Global Journal of Pure and Applied Chemistry Research (GJPACR). (n.d.). Retrieved from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024). Retrieved from [Link]

  • Structure and Reactivity of Alcohols - OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - CNR-IRIS. (2021). Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. (2017). Retrieved from [Link]

  • Recovery of Isoamyl Alcohol by Graphene Oxide Immobilized Membrane and Air-Sparged Membrane Distillation - ResearchGate. (2024). Retrieved from [Link]

  • (PDF) LABORATORY BIOASSAY METHODS USED FOR TOXICOLOGICAL INVESTIGATIONS AGAINST INSECT PEST - ResearchGate. (2022). Retrieved from [Link]

  • Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - Frontiers. (2023). Retrieved from [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). Retrieved from [Link]

  • Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes - ResearchGate. (2020). Retrieved from [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations - AgriSustain-An International Journal. (n.d.). Retrieved from [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview - PMC - NIH. (n.d.). Retrieved from [Link]

  • 02.01 Structure and Nomenclature of Alcohols - YouTube. (2019). Retrieved from [Link]

  • Relationships of quantitative structure-activity for normal aliphatic alcohols - PubMed. (1990). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1-Methoxy-3-methylbutan-2-ol: A Prospective Green Solvent

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the selection of a solvent is a critical decision that balances efficacy with environmental and safety considerations. In the ongoing pursuit of greener and more sustainable chemical processes, novel solvents are of immense interest. This guide provides a comparative analysis of 1-methoxy-3-methylbutan-2-ol as a potential green solvent alternative.

It is important to note that publicly available experimental data on 1-methoxy-3-methylbutan-2-ol is scarce. Therefore, this guide will leverage a comparative approach, primarily utilizing data from its well-characterized isomer, 3-methoxy-3-methylbutan-1-ol (MMB), to infer potential properties and outline a framework for its evaluation. By understanding the properties of a closely related compound, we can establish a benchmark for assessing the viability of 1-methoxy-3-methylbutan-2-ol as a green solvent.

The Isomeric Landscape: Understanding the Context

1-methoxy-3-methylbutan-2-ol and 3-methoxy-3-methylbutan-1-ol (MMB) are structural isomers, meaning they share the same molecular formula (C6H14O2) but differ in the arrangement of their atoms. This seemingly subtle difference can lead to significant variations in their physicochemical properties, and consequently, their performance as solvents.

1-Methoxy-3-methylbutan-2-ol features a secondary alcohol and an ether group. The presence of the hydroxyl group on a secondary carbon may influence its reactivity and hydrogen bonding capabilities compared to a primary alcohol.

3-Methoxy-3-methylbutan-1-ol (MMB) , in contrast, has a primary alcohol and a tertiary ether. This structure has been extensively studied and is commercially available. It is recognized for its favorable safety profile and has been classified as a "Green circle" chemical by the U.S. Environmental Protection Agency (EPA), indicating it is of low concern based on experimental and modeled data.[1]

Comparative Physicochemical Properties

A direct comparison of experimental data for 1-methoxy-3-methylbutan-2-ol is not possible due to the lack of available information. However, we can present the known properties of its isomer, MMB, as a reference point.

Property3-Methoxy-3-methylbutan-1-ol (MMB)1-Methoxy-3-methylbutan-2-olOther Isomers/Related Compounds
Molecular Formula C6H14O2[2]C6H14O2[3]C6H14O2 (2-Methoxy-3-methylbutan-1-ol)[4]
Molecular Weight 118.17 g/mol [2]118.17 g/mol 118.17 g/mol [4]
Boiling Point 173-175 °C[5]Not availableNot available
Melting Point < -50 °C[5]Not availableNot available
Flash Point 71.11 °C (Closed Cup)[6]Not availableFlammable liquid and vapor (2-Methoxy-3-methylbutan-1-ol)[4]
Density 0.927 g/cm³ at 25 °C[5]Not availableNot available
Water Solubility 100 g/L at 25 °C[5]Not availableCompletely miscible (MMB)[6]
log Kow (log P) 0.18[5]0.8 (Predicted)[3]0.481 (est. for MMB)[6]
Vapor Pressure 1.25 hPa at 25 °C[5]Not available0.675 mmHg @ 25 °C (est. for MMB)[6]

Green Solvent Profile: A Comparative Look

The "greenness" of a solvent is a multi-faceted concept, encompassing aspects of safety, environmental impact, and efficiency.

Safety and Toxicity

3-Methoxy-3-methylbutan-1-ol (MMB):

  • Acute Toxicity: The acute dermal LD50 is greater than 2000 mg/kg in rats, and the oral LD50 is estimated to be 4300-4500 mg/kg in rats.[7]

  • Irritation: It is reported to be a moderate eye irritant and may cause slight skin irritation after prolonged exposure.[7] There is no evidence of skin sensitization in guinea pigs.[7]

  • Overall Hazard: The United Nations GHS hazard classification for MMB is "Warning" for serious eye irritation.[1][2] It is generally considered to have low toxicity.

1-Methoxy-3-methylbutan-2-ol and its Isomers:

  • 1-Methoxy-3-methylbutan-2-ol: No experimental toxicity data is available.

  • 2-Methoxy-3-methylbutan-1-ol: GHS hazard statements indicate it is a flammable liquid and vapor, and causes skin, eye, and respiratory irritation.[4]

  • 1-Methoxy-3-methylbutan-2-one (a related ketone): This compound is classified as toxic if swallowed and is a flammable liquid and vapor. It also causes skin and serious eye irritation, and may cause respiratory irritation.[8]

The data on related isomers suggests that while MMB has a favorable safety profile, other structural arrangements may present more significant hazards. Therefore, a thorough toxicological evaluation of 1-methoxy-3-methylbutan-2-ol would be imperative before its adoption as a green solvent.

Environmental Fate and Impact

3-Methoxy-3-methylbutan-1-ol (MMB):

  • Biodegradability: MMB did not meet the criteria for ready biodegradability in one study (50% degradation in 28 days), but did show complete biodegradation in an inherent biodegradability test.[5]

  • Bioaccumulation: With a low log Kow of 0.18, bioaccumulation is unlikely.[5]

  • Atmospheric Fate: It is expected to be indirectly photodegraded in the atmosphere with a half-life of 1.1 days.[5]

These characteristics suggest that MMB has a relatively low environmental impact. The environmental profile of 1-methoxy-3-methylbutan-2-ol would need to be experimentally determined.

Potential Applications and Performance

MMB has found utility in a range of applications, which can serve as a guide for exploring the potential uses of 1-methoxy-3-methylbutan-2-ol.

  • Paints, Coatings, and Inks: MMB is used as a slow-evaporating solvent that improves flow and adhesion. Its low volatility also contributes to lower Volatile Organic Compound (VOC) emissions.

  • Fragrances and Personal Care: It acts as a solvent in fragrances and is found in cosmetics.

  • Cleaners and Detergents: MMB is used in cleaning formulations.

  • Chemical Synthesis: It serves as a raw material for the production of other chemicals.

The amphiphilic nature of these ether-alcohols, possessing both polar (hydroxyl) and non-polar (alkyl and ether) regions, allows them to dissolve a wide range of substances. This makes them versatile solvents for various applications.

Synthesis of 1-Methoxy-3-methylbutan-2-ol: A Proposed Pathway

A potential synthesis for 1-methoxy-3-methylbutan-2-ol could involve the methoxymercuration-demercuration of 3-methyl-1-butene, followed by oxidation of the resulting alcohol. A more direct route could be the reaction of 3-methyl-1,2-epoxybutane with methanol under acidic or basic conditions.

G cluster_synthesis Proposed Synthesis of 1-Methoxy-3-methylbutan-2-ol 3_methyl_1_butene 3-Methyl-1-butene Epoxidation Epoxidation (e.g., m-CPBA) 3_methyl_1_butene->Epoxidation 3_methyl_1_2_epoxybutane 3-Methyl-1,2-epoxybutane Epoxidation->3_methyl_1_2_epoxybutane Ring_Opening Acid or Base Catalyzed Ring Opening 3_methyl_1_2_epoxybutane->Ring_Opening Methanol Methanol (CH3OH) Methanol->Ring_Opening Product 1-Methoxy-3-methylbutan-2-ol Ring_Opening->Product

Caption: A potential synthetic route to 1-Methoxy-3-methylbutan-2-ol.

Experimental Protocols for Evaluating 1-Methoxy-3-methylbutan-2-ol as a Green Solvent

For any new solvent to be considered a viable green alternative, rigorous experimental evaluation is necessary. The following protocols provide a framework for assessing the key performance indicators of 1-methoxy-3-methylbutan-2-ol.

Determination of Physicochemical Properties

A fundamental step is to characterize the basic physical and chemical properties of the solvent. Standard OECD or ASTM methods should be employed for accuracy and comparability.

  • Boiling Point (OECD TG 103): Crucial for determining the volatility and potential for distillative purification.

  • Flash Point (e.g., ASTM D93): A key safety parameter indicating flammability.

  • Density (e.g., ASTM D4052): Important for process calculations and formulation.

  • Water Solubility (OECD TG 105): Determines its miscibility with water and potential environmental distribution.

  • Octanol-Water Partition Coefficient (log Kow/log P) (OECD TG 107/117): Indicates the potential for bioaccumulation.

Solvency Power Evaluation

The ability of a solvent to dissolve a range of solutes is its primary function.

  • Hansen Solubility Parameters (HSP): Can be determined experimentally by testing the solubility of the solvent in a set of well-characterized probe solvents. This provides a more nuanced understanding of its solvency based on dispersion, polar, and hydrogen bonding interactions.

  • Solubility Testing of Representative Solutes: A practical approach is to measure the solubility of a range of compounds relevant to the intended application (e.g., active pharmaceutical ingredients, polymers, resins) at various temperatures.

Performance in a Model Chemical Reaction

The ultimate test of a solvent is its performance in a chemical reaction. A well-understood model reaction should be chosen to compare the new solvent against established alternatives.

Example: Suzuki-Miyaura Cross-Coupling Reaction

This is a widely used C-C bond-forming reaction in pharmaceutical and fine chemical synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In separate, dry Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen), prepare solutions of an aryl halide (e.g., 4-bromoanisole) and a boronic acid (e.g., phenylboronic acid) in 1-methoxy-3-methylbutan-2-ol.

  • Catalyst and Base Addition: To the aryl halide solution, add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

  • Reaction Initiation: Add the boronic acid solution to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a specified temperature (e.g., 80 °C) and monitor its progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the product (e.g., by column chromatography).

  • Analysis: Calculate the yield of the purified product.

This experiment should be run in parallel with the same reaction in established solvents (e.g., toluene, THF, and its isomer MMB) to provide a direct comparison of reaction kinetics, yield, and impurity profiles.

G cluster_workflow Solvent Performance Evaluation Workflow Start Select Model Reaction (e.g., Suzuki Coupling) Setup Prepare Reactants, Catalyst, Base in Test Solvent and Control Solvents Start->Setup Reaction Run Reactions in Parallel (e.g., 80°C) Setup->Reaction Monitoring Monitor Progress (GC-MS or LC-MS) Reaction->Monitoring Workup Quench, Extract, Purify Monitoring->Workup Analysis Compare Yields, Purity, and Reaction Rates Workup->Analysis

Caption: A generalized workflow for evaluating solvent performance in a chemical reaction.

Conclusion and Future Outlook

While 1-methoxy-3-methylbutan-2-ol remains a largely uncharacterized solvent, its isomeric relationship with the well-established green solvent, 3-methoxy-3-methylbutan-1-ol (MMB), makes it an intriguing candidate for further investigation. The structural differences, particularly the presence of a secondary alcohol, could impart unique solvency and reactivity characteristics.

The path forward for establishing 1-methoxy-3-methylbutan-2-ol as a viable green solvent requires a systematic and data-driven approach. The experimental protocols outlined in this guide provide a roadmap for researchers to:

  • Synthesize and purify the compound.

  • Thoroughly characterize its physicochemical properties.

  • Evaluate its safety and toxicity profile.

  • Assess its performance in relevant applications against established solvents.

Only through such rigorous evaluation can the true potential of 1-methoxy-3-methylbutan-2-ol as a green solvent alternative be determined. This guide serves as a foundational document to inspire and direct that research, contributing to the ever-expanding toolbox of sustainable chemistry.

References

  • The Good Scents Company. (n.d.). methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL (MMB). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylbutan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-3-Methyl-1-Butanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-3-methylbutan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). Methoxymethylbutanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methoxy-3-methylbutan-2-ol (C6H14O2). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 3-Methoxy-3-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a solvent is not a trivial matter; it is a cornerstone of experimental reproducibility and product integrity. 3-Methoxy-3-methyl-1-butanol (MMB), a versatile ether-alcohol, is increasingly utilized as a solvent in various applications, including paints, inks, and as a raw material for detergents.[1] Its unique properties, such as good solvency and a slow evaporation rate, make it a valuable component in many formulations. However, the seemingly simple label of ">95%" or ">99%" pure on a commercial bottle can conceal a cocktail of impurities that can have significant downstream effects.

This guide provides an in-depth, technically-grounded framework for benchmarking the purity of commercial "3-Methoxy-3-methyl-1-butanol". We will move beyond a simple recitation of methods to a logical, self-validating system of analysis, empowering you to make informed decisions about the solvents you procure. Here, we will dissect the "why" behind the "how," offering a robust protocol for comparative analysis.

The Imperative of Purity: Why Small Impurities Can Cause Large Problems

In the realm of research and pharmaceutical development, seemingly insignificant impurities in a solvent can lead to a cascade of undesirable outcomes:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, unpredictably altering reaction rates and yields.

  • Formation of Byproducts: Reactive impurities can participate in side reactions, leading to the formation of unexpected and potentially problematic byproducts.

  • Toxicity and Safety Concerns: Certain impurities may be toxic, posing a risk to researchers and potentially carrying over into final products.

Given these risks, a thorough and multi-faceted approach to purity verification is not just good practice; it is a scientific necessity.

A Tale of Two Suppliers: A Hypothetical Comparison

To illustrate our benchmarking protocol, we will consider a common scenario: a laboratory has received two batches of 3-Methoxy-3-methyl-1-butanol from different suppliers:

  • Supplier A: States a purity of ≥99.0%.

  • Supplier B: States a purity of >95%.

  • Reference Standard: A certified reference material (CRM) of 3-Methoxy-3-methyl-1-butanol with a stated purity of 99.9%.

Our objective is to independently verify these claims and to identify and quantify any significant impurities. To achieve this, we will employ a two-pronged analytical strategy: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and semi-quantitative analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate determination of absolute purity.[2][3]

Experimental Design: A Self-Validating Workflow

Our experimental approach is designed to be a self-validating system. Each step provides a check on the previous one, ensuring the integrity of the final purity assessment.

Caption: A self-validating workflow for purity assessment.

Part 1: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating volatile compounds and identifying them based on their mass spectra.[2] This allows us to create a detailed impurity profile for each sample.

Understanding Potential Impurities

The common industrial synthesis of 3-Methoxy-3-methyl-1-butanol involves the acid-catalyzed reaction of 3-methyl-3-buten-1-ol with methanol.[4] This process can lead to several potential impurities:

  • Unreacted Starting Materials: 3-methyl-3-buten-1-ol and methanol.

  • Isomeric Byproducts: 3-methyl-2-buten-1-ol (an isomer of the starting material).

  • Dehydration Products: Isoprene, formed from the dehydration of 3-methyl-3-buten-1-ol.

  • Other Etherification Products: Dimethyl ether (from the self-condensation of methanol, though less likely).

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of each 3-Methoxy-3-methyl-1-butanol sample (Supplier A, Supplier B, and Reference Standard) in a high-purity solvent such as dichloromethane. The use of a high-purity solvent is critical to avoid introducing extraneous peaks into the chromatogram.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: A mid-polarity column, such as a DB-624 or equivalent (60 m x 0.25 mm, 1.4 µm), is recommended for good separation of alcohols and ethers.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

    • Rationale: The initial hold at a low temperature allows for the separation of highly volatile components like isoprene and methanol. The temperature ramp then elutes the less volatile components, including the MMB and any starting material isomers.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 35-350.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Identify the main peak corresponding to 3-Methoxy-3-methyl-1-butanol based on its retention time and comparison with the reference standard.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the relative percentage area of each impurity. While this is not a truly quantitative measure without individual calibration curves, it provides a good estimate for comparison.

Hypothetical GC-MS Results
CompoundRetention Time (min)Supplier A (Area %)Supplier B (Area %)Reference Standard (Area %)Identification Method
Isoprene3.2Not Detected0.15Not DetectedMS Library Match
Methanol4.10.050.5Not DetectedMS Library Match
3-methyl-3-buten-1-ol9.80.22.5Not DetectedMS Library Match & Spiking
3-Methoxy-3-methyl-1-butanol12.5 99.7 96.5 >99.9 Reference Standard
Unknown Impurity13.10.050.35Not DetectedMS Library (low match)

Interpretation of GC-MS Data:

  • Supplier A: The GC-MS analysis supports the manufacturer's claim of ≥99.0% purity, with only trace amounts of starting materials detected.

  • Supplier B: This sample shows a significantly higher level of impurities, including the unreacted starting material, 3-methyl-3-buten-1-ol, and methanol. The presence of isoprene suggests that some degradation of the starting material may have occurred during synthesis or storage.

  • Reference Standard: As expected, the reference standard shows no detectable impurities, validating our analytical method.

Part 2: Absolute Purity Determination by Quantitative NMR (qNMR)

While GC-MS is excellent for identifying impurities, qNMR is the gold standard for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6]

Experimental Protocol: qNMR Analysis

1. Sample Preparation (The Critical Step):

  • Internal Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte's signals. For 3-Methoxy-3-methyl-1-butanol, maleic acid or dimethyl sulfone are suitable choices. We will use a certified maleic acid standard (99.99% pure).

  • Accurate Weighing: Using a calibrated analytical balance, accurately weigh approximately 20 mg of the 3-Methoxy-3-methyl-1-butanol sample and 10 mg of the maleic acid internal standard into a vial. Record the weights to at least four decimal places.

    • Causality: The accuracy of the qNMR result is directly dependent on the accuracy of these weighings.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6), in a high-quality NMR tube. Ensure complete dissolution.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Key Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A value of 30 seconds is a conservative starting point.

      • Causality: This ensures that all protons have fully relaxed between scans, which is essential for accurate integration.

    • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Use a high-quality baseline correction algorithm.

    • Integrate the well-resolved signals of the analyte and the internal standard. For 3-Methoxy-3-methyl-1-butanol, the methoxy singlet (~3.2 ppm) or the methylene triplet (~3.7 ppm) are good choices. For maleic acid, the singlet of the two vinyl protons (~6.3 ppm) is used.

3. Purity Calculation:

The purity of the analyte (P_analyte) can be calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = 3-Methoxy-3-methyl-1-butanol

  • IS = Internal Standard (Maleic Acid)

Hypothetical qNMR Results
SampleMass of Sample (mg)Mass of Maleic Acid (mg)Integral of MMB (methoxy, 3H)Integral of Maleic Acid (2H)Calculated Purity (% w/w)
Supplier A20.1510.0510.002.5099.2%
Supplier B20.0810.129.652.5195.8%
Reference Standard20.2110.0810.052.5099.9%

Interpretation of qNMR Data:

  • The qNMR results provide a more accurate, absolute measure of purity compared to the relative area percentages from GC-MS.

  • The purity of Supplier A's sample is confirmed to be high, at 99.2%.

  • The purity of Supplier B's sample is determined to be 95.8%, which is consistent with their ">95%" claim but highlights the presence of a significant amount of non-MMB components.

  • The reference standard's purity is confirmed to be 99.9%, again validating our methodology.

Synthesizing the Data: A Comprehensive Comparison

Caption: Logical flow for batch acceptance decisions.

SupplierStated PurityGC-MS Purity (Area %)qNMR Purity (% w/w)Key Impurities IdentifiedRecommendation
Supplier A ≥99.0%99.7%99.2%Trace starting materialsAcceptable for sensitive applications
Supplier B >95%96.5%95.8%3-methyl-3-buten-1-ol (2.5%), Methanol (0.5%), Isoprene (0.15%)Suitable for less critical applications; caution advised for sensitive work
Reference 99.9%>99.9%99.9%None DetectedUse for method validation and as a benchmark

Conclusion: An Evidence-Based Approach to Solvent Procurement

This guide has outlined a robust, multi-technique approach to benchmarking the purity of commercial 3-Methoxy-3-methyl-1-butanol. By combining the impurity profiling capabilities of GC-MS with the quantitative accuracy of qNMR, researchers can move beyond reliance on supplier specifications and make evidence-based decisions about the quality of their reagents.

References

  • The Good Scents Company. (n.d.). methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl-. Retrieved from [Link]

  • OECD. (2004). SIDS Initial Assessment Report for 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy for the determination of the purity of drug reference standards and pharmaceutical formulations. TrAC Trends in Analytical Chemistry, 35, 5–26.
  • Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-3-methylbutan-2-ol
Reactant of Route 2
1-Methoxy-3-methylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.